2,3',4,4',5'-Pentabromobiphenyl
Overview
Description
2,3’,4,4’,5’-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’,5’-Pentabromobiphenyl typically involves the bromination of biphenyl. The process includes the use of bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of polybrominated biphenyls, including 2,3’,4,4’,5’-Pentabromobiphenyl, often involves large-scale bromination reactions. These reactions are conducted in reactors where biphenyl is exposed to bromine in the presence of catalysts to ensure efficient and selective bromination .
Chemical Reactions Analysis
Types of Reactions: 2,3’,4,4’,5’-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce brominated biphenyl oxides, while reduction can yield less brominated biphenyls .
Scientific Research Applications
2,3’,4,4’,5’-Pentabromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on biological systems.
Medicine: Studies investigate its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the development of flame retardant materials for various applications, including electronics and textiles
Mechanism of Action
The mechanism of action of 2,3’,4,4’,5’-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign compounds. This interaction can also mediate toxic effects and influence cell-cycle regulation .
Comparison with Similar Compounds
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- 2,2’,4,5,5’-Pentabromobiphenyl
Comparison: 2,3’,4,4’,5’-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other polybrominated biphenyls, it may exhibit different toxicological profiles and environmental persistence .
Properties
IUPAC Name |
1,2,3-tribromo-5-(2,4-dibromophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVZKQZBJMVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C2=CC(=C(C(=C2)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225062 | |
Record name | 1,1'-Biphenyl, 2,3',4,4',5'-pentabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74114-77-5 | |
Record name | 2,3',4,4',5'-Pentabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074114775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,3',4,4',5'-pentabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,4',5'-PENTABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU65U67IZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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